3-Fluorosalicylaldehyde
Overview
Description
3-Fluorosalicylaldehyde: is an organic compound with the chemical formula C7H5FO2 . It is a derivative of salicylaldehyde, where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reimer-Tiemann Reaction:
Reactants: Ortho-fluorophenol, chloroform, sodium hydroxide.
-
Alkylation and Isomerization:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Oxidation of 3-fluorosalicylaldehyde can lead to the formation of 3-fluorosalicylic acid.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Reduction of this compound can produce 3-fluorosalicyl alcohol.
-
Substitution:
Reagents: Various nucleophiles (e.g., amines, thiols).
Major Products:
3-Fluorosalicylic acid: (from oxidation).
3-Fluorosalicyl alcohol: (from reduction).
Schiff bases: and (from substitution reactions).
Scientific Research Applications
Chemistry:
Building Block: 3-Fluorosalicylaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibacterial Agents: It is used in the synthesis of antibacterial agents due to its ability to form Schiff bases, which have shown antimicrobial activity.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 5-Fluorosalicylaldehyde
- 5-Chlorosalicylaldehyde
- 5-Bromosalicylaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- Salicylaldehyde
Comparison:
- Uniqueness: 3-Fluorosalicylaldehyde is unique due to the position of the fluorine atom, which affects its reactivity and the types of reactions it undergoes. For example, the fluorine atom at the third position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Biological Activity
3-Fluorosalicylaldehyde (3-FSA), an aromatic aldehyde with the chemical formula C₇H₅FO₂, has garnered attention in medicinal chemistry due to its significant biological activities. The presence of a fluorine atom at the 3-position of the salicylaldehyde structure enhances its reactivity and biological properties, making it a valuable compound for various applications, particularly in the synthesis of biologically active derivatives.
This compound is characterized by a molecular weight of approximately 140.11 g/mol and appears as a white to off-white powder with a melting point between 68 and 70 °C. The unique electronic properties imparted by the fluorine atom enhance electrophilicity at the carbonyl carbon, facilitating various chemical reactions, including the formation of Schiff bases with primary amines .
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Reimer-Tiemann Reaction : This method has shown improvements in yield by utilizing a benzene/t-butanol solvent system, achieving yields over 50% .
- Claisen Route : A more complex process that requires multiple steps but can yield up to 58% .
- Diazotization Method : Involves diazotizing 5-chloro-o-anisidine and converting it through several steps to produce 3-FSA .
Antimicrobial Properties
Research has demonstrated that various derivatives of this compound exhibit notable antimicrobial activity. A study synthesized several Schiff base derivatives from 3-FSA using ionic liquids as catalysts, screening them against selected bacterial and fungal strains. The results indicated moderate antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Streptomycin and Amphotericin B .
Compound | Structure Characteristics | Antimicrobial Activity |
---|---|---|
3-FSA Derivative 1 | Contains an amine substituent | Moderate activity against E. coli |
3-FSA Derivative 2 | Contains a phenolic group | Moderate activity against S. aureus |
3-FSA Derivative 3 | Contains a thiazole ring | Moderate activity against C. albicans |
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, the compound's ability to form metal complexes has been highlighted as a potential area for catalysis and drug development. The electron-withdrawing nature of fluorine enhances interactions with nucleophiles and metal ions, which may play a role in its biological activity .
Case Study: Antimicrobial Screening
In one study, researchers synthesized a series of substituted this compound derivatives and evaluated their antimicrobial properties. The study utilized various bacterial strains, including Gram-positive and Gram-negative species, demonstrating that certain derivatives had enhanced activity compared to unmodified 3-FSA. The findings suggested that structural modifications could lead to compounds with improved efficacy against resistant strains.
Case Study: Coordination Chemistry
Another investigation focused on the coordination chemistry of this compound with transition metals. The formation of metal complexes was studied for their potential applications in catalysis. These complexes exhibited unique electronic properties due to the presence of fluorine, which may enhance their catalytic activity in various organic reactions.
Properties
IUPAC Name |
3-fluoro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDHTEIVMDYWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343153 | |
Record name | 3-Fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-50-3 | |
Record name | 3-Fluoro-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3-fluorosalicylaldehyde in current research?
A1: this compound is frequently employed as a building block for synthesizing Schiff base ligands. [, , , , , , ] These ligands, often containing nitrogen and oxygen donor atoms, are then used to create metal complexes with transition metals like copper, nickel, cobalt, vanadium, and manganese. [, , , ]
Q2: Why are researchers interested in metal complexes containing this compound-derived ligands?
A2: These metal complexes are of significant interest for their potential antimicrobial properties. Studies have investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , ] Additionally, certain cobalt(II) complexes, like Co(fluomine) synthesized from this compound and ethylenediamine, demonstrate reversible oxygen-binding capabilities, making them promising for applications in oxygen-generating systems. [, , ]
Q3: How is the structure of this compound confirmed in research?
A3: Various spectroscopic techniques are used to characterize this compound and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, ] For instance, 1H NMR data confirms the presence of the enol-imine tautomeric form in Schiff bases derived from this compound. [, ] X-ray crystallography studies provide detailed structural information, including bond lengths, angles, and crystal packing arrangements. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.